molecular formula C13H17FO B13082246 1-Allyl-3-fluoro-5-isobutoxybenzene CAS No. 1443349-12-9

1-Allyl-3-fluoro-5-isobutoxybenzene

Cat. No.: B13082246
CAS No.: 1443349-12-9
M. Wt: 208.27 g/mol
InChI Key: IVOZMBQLJHCOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-fluoro-5-isobutoxybenzene (C₁₃H₁₇FO, systematic name based on substituent positions) is a substituted benzene derivative featuring an allyl group (-CH₂CH=CH₂) at position 1, a fluorine atom at position 3, and an isobutoxy group (-OCH₂CH(CH₂)₂) at position 5. This compound is categorized as a synthetic building block, historically used in organic chemistry for developing pharmacologically active molecules or functional materials . According to CymitQuimica’s catalog (Ref: 3D-THC34912), it has been discontinued in all commercial quantities (1g to 500mg), limiting its current availability for research applications . Its structural design combines electron-withdrawing (fluoro) and electron-donating (isobutoxy) groups, which may influence reactivity in substitution or coupling reactions.

Properties

CAS No.

1443349-12-9

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-fluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene

InChI

InChI=1S/C13H17FO/c1-4-5-11-6-12(14)8-13(7-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

IVOZMBQLJHCOIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)CC=C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-fluoro-5-isobutoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.

    Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Isobutoxylation: The isobutoxy group can be introduced using isobutyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of 1-Allyl-3-fluoro-5-isobutoxybenzene may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-fluoro-5-isobutoxybenzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

1-Allyl-3-fluoro-5-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Allyl-3-fluoro-5-isobutoxybenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The fluorine atom enhances the reactivity of the benzene ring towards electrophiles, facilitating substitution reactions.

    Oxidation and Reduction: The allyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molar Mass (g/mol) CAS Number Similarity Score Key Properties/Applications
1-Allyl-3-fluoro-5-isobutoxybenzene Allyl, Fluoro, Isobutoxy C₁₃H₁₇FO ~208.3 (estimated) Not provided Reference compound Discontinued; potential for allylation reactions
1-Fluoro-3-iodo-5-methoxybenzene Fluoro, Iodo, Methoxy C₇H₆FIO 268.03 186589-89-9 0.88 Halogen-rich structure; suitable for Suzuki-Miyaura couplings
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene Bromo, Isobutoxy, Trifluoromethoxy C₁₁H₁₂BrF₃O₂ 313.11 1221793-64-1 N/A Bromo substituent enhances cross-coupling utility; stable at room temperature
A113149 (Unspecified name) Undisclosed Undisclosed Undisclosed 2713-28-2 0.85 High similarity; potential scaffold for medicinal chemistry
A144967 (Unspecified name) Undisclosed Undisclosed Undisclosed 2713-29-3 0.85 Structural analog with unknown applications

Key Observations:

Substituent Effects on Reactivity :

  • The allyl group in 1-Allyl-3-fluoro-5-isobutoxybenzene offers a reactive site for olefin metathesis or radical reactions, whereas bromo (in 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene) serves as a superior leaving group for nucleophilic substitutions or palladium-catalyzed couplings .
  • Trifluoromethoxy (electron-withdrawing) and isobutoxy (sterically bulky) groups in the bromo analog may enhance thermal stability and regioselectivity in synthesis .

Halogen Diversity :

  • 1-Fluoro-3-iodo-5-methoxybenzene (similarity score: 0.88) replaces allyl and isobutoxy with iodo and methoxy , respectively. The iodo group’s polarizability makes it valuable in heavy-atom-mediated reactions or X-ray crystallography studies .

Safety and Handling :

  • Compounds like 1-Fluoro-3-iodo-5-methoxybenzene require precautionary measure P101 (“have product label accessible if medical advice is needed”), suggesting moderate handling risks compared to the discontinued allyl derivative .

Availability :

  • The discontinuation of 1-Allyl-3-fluoro-5-isobutoxybenzene contrasts with the bromo analog’s availability (upon quotation request), highlighting a shift toward halogenated alternatives in modern synthetic workflows .

Biological Activity

1-Allyl-3-fluoro-5-isobutoxybenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structure, characterized by an allyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring, positions it as a candidate for various applications, including antimicrobial and anticancer properties.

The molecular formula of 1-Allyl-3-fluoro-5-isobutoxybenzene is C13H17FO, with a molecular weight of 208.27 g/mol. The compound's structure can be represented as follows:

PropertyValue
CAS No.1443349-12-9
IUPAC Name1-fluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene
InChI KeyIVOZMBQLJHCOIR-UHFFFAOYSA-N
Canonical SMILESCC(C)COC1=CC(=CC(=C1)CC=C)F

Synthesis

The synthesis of 1-Allyl-3-fluoro-5-isobutoxybenzene typically involves several steps:

  • Starting Materials : A suitable benzene derivative is chosen for functionalization.
  • Fluorination : This is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Isobutoxylation : The introduction of the isobutoxy group can be done using isobutyl alcohol in the presence of a catalyst like sulfuric acid.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The unique combination of functional groups in 1-Allyl-3-fluoro-5-isobutoxybenzene may contribute to its ability to target cancer cells effectively.

The biological activity of 1-Allyl-3-fluoro-5-isobutoxybenzene may involve:

  • Electrophilic Aromatic Substitution : The fluorine atom enhances the reactivity of the benzene ring, facilitating interactions with biological targets.
  • Oxidation and Reduction Reactions : The allyl group can undergo transformations that lead to reactive intermediates capable of interacting with various biomolecules.

Comparison with Similar Compounds

To better understand the unique properties of 1-Allyl-3-fluoro-5-isobutoxybenzene, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Allyl-3-fluorobenzeneFluorine at meta position without alkoxy groupSimpler structure, potentially different reactivity
2-IsobutoxyphenolIsobutoxy group on phenol without allyl or fluorineDifferent functional groups affecting properties
3-FluoroanilineAmino group instead of alkoxyDifferent biological activity due to amine presence
4-Methoxyphenylacetic acidMethoxy and carboxylic acid groupsMore polar, potentially different applications

Case Studies

While comprehensive case studies specifically targeting 1-Allyl-3-fluoro-5-isobutoxybenzene are scarce, related compounds have provided insights into potential applications:

  • Antimicrobial Testing : Studies on similar fluorinated compounds have demonstrated significant inhibition against bacterial strains.
  • Cancer Research : Investigations into analogs have shown their capacity to induce apoptosis in various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.